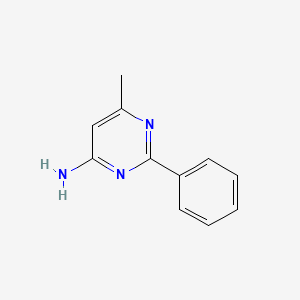

6-Methyl-2-phenylpyrimidin-4-amine

Beschreibung

Contextualization of Pyrimidine (B1678525) Chemistry in Research

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. gsconlinepress.com This fundamental structure is a cornerstone of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are integral components of DNA and RNA. tandfonline.comrroij.com Beyond their biological roles, pyrimidine derivatives are a versatile class of compounds that have been extensively explored in medicinal chemistry for their wide-ranging pharmacological activities. gsconlinepress.comtandfonline.com The adaptability of the pyrimidine ring allows for extensive structural modifications, enabling the development of novel therapeutic agents. tandfonline.comnih.gov

Historical Perspective on the Pyrimidine Scaffold in Academic Studies

The systematic study of pyrimidine chemistry began in the late 19th century. In 1884, Pinner first coined the term "pyrimidine" by combining "pyridine" and "amidine" to describe this class of compounds. umich.edutezu.ernet.in The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel. tezu.ernet.in Early research focused on the isolation and synthesis of naturally occurring pyrimidines, such as the nucleic acid bases. tezu.ernet.in Over the past six decades, the significance of pyrimidines as a core structural component in numerous therapeutic agents has grown exponentially. bohrium.com The discovery of the diverse biological activities of pyrimidine derivatives has fueled continuous research in both academic and industrial settings. tandfonline.com

Significance of the 6-Methyl-2-phenylpyrimidin-4-amine Core in Contemporary Chemical Research

The this compound core is a specific pyrimidine derivative that has garnered significant interest in modern chemical research. Its structure, featuring a methyl group at the 6-position, a phenyl group at the 2-position, and an amine group at the 4-position, provides a versatile platform for further chemical modifications. nih.govnih.govmdpi.com

Research has demonstrated that this core structure is a key intermediate in the synthesis of a wide array of derivatives with potential biological applications. nih.gov For instance, modifications at the 5-position of the pyrimidine ring have led to the development of compounds with antibacterial and anticancer properties. nih.govmdpi.com The presence of the 6-methyl-2-phenylpyrimidine-4-amine core appears to be crucial for the observed biological activity in these derivatives. nih.gov

Research Objectives and Scope of the Academic Review

This academic review aims to provide a focused and in-depth analysis of the chemical compound this compound. The primary objectives are to:

Detail the fundamental chemical and physical properties of this compound.

Explore the synthetic routes for its preparation.

Summarize the key research findings and applications of this compound and its derivatives.

This review will strictly adhere to the outlined sections and will not include information outside of this scope. The focus will remain solely on the scientific and research aspects of this compound.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-methyl-2-phenyl-4-pyrimidinamine | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁N₃ | sigmaaldrich.com |

| Melting Point | 130-132 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

Eigenschaften

IUPAC Name |

6-methyl-2-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANNKJQSYXNHAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Methyl 2 Phenylpyrimidin 4 Amine and Its Derivatives

Overview of Synthetic Strategies Towards Pyrimidine (B1678525) Architectures

The construction of the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. organic-chemistry.org Synthetic strategies are broadly categorized into two main approaches. The first involves building the ring from acyclic precursors through condensation and cyclization reactions. This is often achieved by reacting a three-carbon unit (C-C-C) with a component containing the N-C-N fragment. iucr.org The second approach involves the modification of a pre-existing pyrimidine ring, where functional groups are interconverted to achieve the desired substitution pattern. uni-bonn.dersc.org

Multicomponent reactions (MCRs), such as the Biginelli reaction, have also emerged as powerful tools, allowing the one-pot synthesis of complex pyrimidine derivatives from three or more starting materials, which is valued for its efficiency and atom economy. nih.govsemanticscholar.org The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

Classical Synthetic Routes to 6-Methyl-2-phenylpyrimidin-4-amine

The synthesis of this compound is classically achieved through established methods that build the heterocyclic core and then modify it to introduce the final amine functionality.

Condensation Reactions for Pyrimidine Ring Formation

The most fundamental approach to building the pyrimidine skeleton required for this compound is the Pinner synthesis. This involves the condensation of an amidine with a β-dicarbonyl compound. iucr.org For the target molecule, benzamidine (B55565) hydrochloride serves as the N-C-N fragment, providing the 2-phenyl group. The C-C-C fragment is typically ethyl acetoacetate, which supplies the 6-methyl group and a 4-oxo functionality that is a precursor to the final amine group. nih.gov

The reaction involves the cyclocondensation of these two components, usually under basic conditions, to form the intermediate 6-Methyl-2-phenylpyrimidin-4-ol (B79232) (which exists in tautomeric equilibrium with 6-methyl-2-phenyl-4(3H)-pyrimidinone). nih.govontosight.ai

Table 1: Key Reactants for Pinner Synthesis of Pyrimidine Core

| Reactant | Role | Resulting Moiety in Product |

| Benzamidine | N-C-N source | 2-Phenyl group |

| Ethyl Acetoacetate | 1,3-Dicarbonyl source | 6-Methyl group and 4-Oxo group |

Cyclization Approaches for Core Synthesis

Cyclization strategies are central to forming the pyrimidine ring. Following the initial condensation of benzamidine and ethyl acetoacetate, an intramolecular cyclization occurs, leading to the formation of the heterocyclic ring. nih.gov Alternative cyclization methods can involve different starting materials. For instance, α,β-unsaturated ketones (chalcones) can react with amidines or guanidines to form substituted pyrimidines. nih.gov While not the most direct route to the title compound, these methods highlight the versatility of cyclization reactions in creating diverse pyrimidine libraries.

Functional Group Interconversions on Precursor Pyrimidines

Functional group interconversion is a crucial and widely used strategy for arriving at this compound from a readily accessible precursor. uni-bonn.defiveable.me The most common pathway involves the conversion of the 4-oxo group of 6-methyl-2-phenylpyrimidin-4-ol into a leaving group, typically a chlorine atom, which is then substituted by an amine.

This two-step process is outlined below:

Chlorination: The precursor, 6-methyl-2-phenylpyrimidin-4-ol, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the key intermediate, 4-chloro-6-methyl-2-phenylpyrimidine (B1361156). nih.govmdpi.com This reaction transforms the hydroxyl group into a much better leaving group for nucleophilic substitution.

Amination: The resulting 4-chloro-6-methyl-2-phenylpyrimidine undergoes a nucleophilic aromatic substitution reaction. Treatment with ammonia (B1221849) (often as a solution in an alcohol or as ammonium (B1175870) hydroxide) displaces the chloride ion to install the desired 4-amino group, yielding the final product, this compound. uni-bonn.demdpi.comresearchgate.net This amination step is a versatile method for producing a wide array of 4-aminopyrimidine (B60600) derivatives by using different primary or secondary amines. iucr.orgnih.govdur.ac.uk

Table 2: Functional Group Interconversion Pathway

| Precursor | Reagent(s) | Intermediate/Product | Reaction Type |

| 6-Methyl-2-phenylpyrimidin-4-ol | POCl₃ | 4-Chloro-6-methyl-2-phenylpyrimidine | Chlorodehydroxylation |

| 4-Chloro-6-methyl-2-phenylpyrimidine | NH₃ or NH₄OH | This compound | Nucleophilic Aromatic Substitution (Amination) |

Modern Approaches to this compound Analogues

While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, yield, and environmental compatibility through the use of catalysts.

Catalytic Methods in Pyrimidine Synthesis

Modern synthetic routes increasingly employ catalysts to facilitate the construction of pyrimidine rings, offering advantages like milder reaction conditions, shorter reaction times, and higher yields. nih.govsemanticscholar.org

Heterogeneous Catalysis: Zinc oxide (ZnO) has been utilized as an efficient, inexpensive, and reusable heterogeneous catalyst for the three-component synthesis of 2,4,6-trisubstituted pyrimidines from chalcones, S-benzylthiouronium chloride (SBT), and amines. nih.govresearchgate.net The catalyst activates the reactants, facilitating the cyclization and subsequent substitution.

Homogeneous Catalysis: Transition metal catalysts, including those based on nickel and iron, have been developed for pyrimidine synthesis. organic-chemistry.orgrsc.org For example, nickel catalysts can promote the reaction of 6-aminouracils with α-ketoalkynes in aqueous media to form fused pyrimidine systems. rsc.org More recently, [NNO]-pincer-supported nickel(II) complexes have been shown to catalyze the dehydrogenative annulation of alcohols with amidines to form polysubstituted pyrimidines. acs.org Iron complexes have also been used for the aerobic dehydrogenative functionalization of alcohols with amidines and alkynes. organic-chemistry.org

These catalytic methods are particularly valuable for creating libraries of pyrimidine analogues by allowing for a broader range of substrates with various functional groups. organic-chemistry.orgacs.org

One-Pot and Multicomponent Reactions

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single step, thus maximizing atom economy and procedural efficiency. acs.orgscirp.org For the synthesis of the pyrimidine core, including derivatives structurally related to this compound, several MCR strategies have been developed.

A notable sustainable approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds. acs.orgorganic-chemistry.org The use of readily available alcohols as starting materials enhances the green credentials of this protocol. organic-chemistry.orgthieme-connect.com This strategy is particularly effective for producing highly substituted and unsymmetrical pyrimidines in good to excellent yields. acs.orgthieme-connect.com

Another efficient MCR for synthesizing pyrimidine derivatives involves the reaction of barbituric acid, guanidine (B92328), and various aldehydes. tandfonline.com This reaction can be performed using water as a solvent and iodine as a catalyst, with microwave irradiation significantly reducing reaction times and improving yields. tandfonline.com Such methods align with the principles of green chemistry by being pot, atom, and step economic (PASE). tandfonline.com

Solvent-free conditions have also been successfully employed for the multicomponent synthesis of related fused pyrimidine systems, such as 4-substituted aminopyrido[2,3-d]pyrimidines, from 2-aminopyridines, triethyl orthoformate, and primary amines, resulting in good yields and short reaction times. mdpi.com

Synthesis of Key Derivatives and Analogues of this compound

Strategies for 5-Aminomethyl and 5-Iminomethyl (Schiff Base) Derivatives

The introduction of aminomethyl and iminomethyl (Schiff base) functionalities at the C5 position of the this compound scaffold is a key strategy for creating new derivatives.

5-Aminomethyl Derivatives: The synthesis of 5-aminomethyl derivatives often starts from the corresponding 5-pyrimidinecarboxylic acids, which are reduced to 5-hydroxymethylpyrimidines using reagents like lithium aluminium hydride (LiAlH₄). ptfarm.pl The resulting alcohol is then converted to a 5-chloromethyl intermediate with thionyl chloride (SOCl₂). ptfarm.pl This chloro derivative serves as a key precursor, reacting with various aromatic amines to yield the desired 5-aminomethylpyrimidines. ptfarm.pl These derivatives can be further cyclized through a Mannich reaction to produce tetrahydropyrimido[4,5-d]pyrimidines. ptfarm.pl

5-Iminomethyl (Schiff Base) Derivatives: Schiff bases are typically synthesized through the condensation of a primary amine with an aldehyde. nih.gov For pyrimidine derivatives, this involves reacting a 5-formylpyrimidine (pyrimidine-5-carbaldehyde) with an appropriate aromatic amine. nih.govresearchgate.netmdpi.com For instance, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde can be reacted with various substituted anilines in the presence of a catalyst like indium(III) trifluoromethanesulfonate (B1224126) in a solvent such as THF to yield the corresponding 5-iminomethylpyrimidine Schiff bases. mdpi.com Research has shown that the formation of an imine bond (–C=N–) in place of an amino group at the C5 position can significantly enhance the biological properties of the molecule. semanticscholar.org

The general synthetic approach is outlined below:

Step 1: Preparation of the starting aldehyde, for example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde. nih.govmdpi.com

Step 2: Condensation reaction with a selected aromatic amine in a suitable solvent system. mdpi.com

Step 3: Purification of the resulting Schiff base, often involving extraction and chromatography. mdpi.com

| Starting Aldehyde | Amine Reactant | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Substituted Aromatic Amines | Indium(III) trifluoromethanesulphonate, THF, 72h at ambient temp. | 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives | mdpi.com |

| pyrimidine-5-carbaldehyde (B119791) derivative | p-phenetidine | Condensation reaction | 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

Modifications at the 4-Amino and 2-Phenyl Substituent Positions

Modifications at the 4-amino and 2-phenyl positions are crucial for developing a diverse library of this compound analogues.

4-Amino Group Modifications: The amino group at the C4 position is a common site for derivatization. Starting from commercially available 2-amino-4-chloro-6-methyl-pyrimidine, nucleophilic aromatic substitution with various primary or secondary amines allows for the introduction of a wide range of substituents at the C4 position. google.com For instance, N-alkyl-4-alkylamino derivatives can be synthesized. bohrium.com Research has also focused on synthesizing N-benzyl-2-phenylpyrimidin-4-amine derivatives, which have shown potential as enzyme inhibitors. acs.org The synthesis often involves reacting a dichloropyrimidine with the desired amine. acs.org

2-Phenyl Group Modifications: While the 2-phenyl group is a defining feature of the core structure, analogues with substituted phenyl rings are of significant interest. These are typically synthesized by starting with a substituted benzamidine in the initial pyrimidine ring formation step. For example, reacting substituted benzamidines with substituted 2-benzylidenemalononitriles can yield 2-aryl-5-benzylpyrimidine-4,6-diamines. organic-chemistry.org Alternatively, Suzuki coupling reactions on a suitable pyrimidine precursor can introduce various aryl or heteroaryl groups at the C2 position. acs.org

| Starting Material | Reaction Type | Position Modified | Resulting Derivative Class | Reference |

|---|---|---|---|---|

| 2-Amino-4-chloro-6-methyl-pyrimidine | Nucleophilic Substitution | C4-Amino | 4-N-Substituted-6-methyl-pyrimidin-2,4-diamines | google.com |

| 2,4-dichloro-5-methylpyrimidine | Nucleophilic Substitution | C4-Amino | N-Benzyl-2-phenylpyrimidin-4-amine derivatives | acs.org |

| Substituted Benzamidine | Cyclocondensation | C2-Phenyl | 2-(Substituted-phenyl)-pyrimidine derivatives | organic-chemistry.org |

| Dichloropyrimidine intermediate | Suzuki Coupling | C2-Phenyl | 2-(Substituted-aryl)-pyrimidine derivatives | acs.org |

Evaluation of Synthetic Efficiency and Atom Economy in Research Protocols

The efficiency and environmental impact of synthetic routes are increasingly critical considerations in chemical research. For pyrimidine synthesis, there is a strong emphasis on developing methods that are not only high-yielding but also adhere to the principles of green chemistry, such as atom economy and step economy. bohrium.com

Atom Economy: Multicomponent reactions (MCRs) are inherently more atom-economical than traditional multi-step syntheses as they incorporate the majority of atoms from the starting materials into the final product. jsynthchem.com For example, the iridium-catalyzed synthesis of pyrimidines from alcohols and amidines is noted for its atom economy, proceeding via condensation and dehydrogenation steps that liberate only water and hydrogen gas as byproducts. acs.orgorganic-chemistry.org Similarly, protocols using microwave irradiation in aqueous media are favored for their efficiency and reduced environmental footprint. scirp.org

Synthetic Efficiency: Efficiency is often measured by reaction time, yield, and simplicity of the procedure. One-pot syntheses significantly improve efficiency by eliminating the need for isolating and purifying intermediates. researchgate.net The use of microwave irradiation has been shown to dramatically shorten reaction times, often from hours to minutes, while increasing product yields. scirp.orgtandfonline.com For instance, a microwave-assisted, water-mediated, iodine-catalyzed MCR for pyrimido[4,5-d]pyrimidines was completed in just 5 minutes with high yields. tandfonline.com Solvent-free reaction conditions also contribute to efficiency and sustainability by simplifying workup procedures and reducing waste. mdpi.comjsynthchem.com

The greenness of a reaction can be quantitatively assessed using various metrics, which have confirmed that modern MCR protocols for pyrimidine synthesis represent ideal, sustainable approaches. tandfonline.com The development of these efficient and atom-economical strategies is crucial for applications in medicinal chemistry, where the rapid synthesis of diverse compound libraries is essential. acs.orgthieme-connect.com

Chemical Reactivity and Transformation Studies of 6 Methyl 2 Phenylpyrimidin 4 Amine

Electrophilic Substitution Reactions on the Pyrimidine (B1678525) and Phenyl Rings

The reactivity of 6-Methyl-2-phenylpyrimidin-4-amine towards electrophiles is dictated by the electronic nature of its constituent rings. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic attack unless activated by potent electron-donating groups. thieme-connect.de Conversely, the 4-amino group strongly activates the molecule towards electrophilic substitution.

The most probable sites for electrophilic attack are the C5 position of the pyrimidine ring, which is activated by both the 4-amino and 6-methyl groups, and the ortho- and para-positions of the 2-phenyl substituent. thieme-connect.desmolecule.com While specific studies on the direct electrophilic substitution of the title compound are not extensively documented, reactions such as nitration and halogenation are expected to occur preferentially at these activated positions. wur.nl For instance, nitration would likely yield 5-nitro derivatives or substitution on the phenyl ring. rsc.orgoregonstate.edu However, the high reactivity of aromatic amines can often lead to multiple substitutions and side reactions, necessitating careful control of reaction conditions.

Nucleophilic Substitution Reactions at Key Positions (e.g., Chlorine Atom Substitution)

Nucleophilic substitution is a primary method for functionalizing the this compound scaffold, particularly at the C4 position. A common strategy involves the conversion of the corresponding 4-hydroxypyrimidine (B43898) derivative into a 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃). uni-bonn.demdpi.com This 4-chloro-6-methyl-2-phenylpyrimidine (B1361156) is a versatile electrophile, readily undergoing nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles.

Research has demonstrated the synthesis of a diverse library of 4-amino derivatives by reacting the 4-chloro intermediate with various substituted anilines and aliphatic amines. uni-bonn.demdpi.com These reactions are typically carried out in a suitable solvent like isopropanol (B130326) or methanol, sometimes with microwave assistance to facilitate the reaction. uni-bonn.de The chlorine atom at the C4 position serves as an excellent leaving group, allowing for the introduction of different amino functionalities, which is a key step in building more complex molecules with potential biological activities. evitachem.comacs.org

| Starting Material | Nucleophile (Amine) | Product | Reference |

|---|---|---|---|

| Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | Ammonia (B1221849) | Ethyl 4-amino-6-methyl-2-phenylpyrimidine-5-carboxylate | mdpi.com |

| Ethyl 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylate | Various primary alkyl amines | Ethyl 4-(alkylamino)-6-methyl-2-phenylpyrimidine-5-carboxylates | mdpi.com |

| 4-chloro-6-methyl-2-phenylpyrimidine | Substituted anilines | 4-anilino-6-methyl-2-phenylpyrimidine derivatives | uni-bonn.de |

| Ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate | Appropriate anilines | Ethyl 2-N-(aryl amino)-4-methyl-6-phenylpyrimidine-5-carboxylate | derpharmachemica.com |

| 5-(chloromethyl)-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | 4-ethoxyaniline | N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine |

This table showcases representative nucleophilic substitution reactions on chloro-substituted pyrimidine precursors to generate various amino derivatives.

Reactions Involving the 4-Amino Group and its Derivatives

The 4-amino group of this compound is a reactive site that can participate in several important chemical transformations. Its nucleophilic character allows it to react with electrophiles. For instance, the amino group can be acylated, a reaction often used as a protective strategy to moderate its activating effect during subsequent electrophilic substitutions on the aromatic rings.

Furthermore, the amino group is a critical handle for constructing more complex heterocyclic systems. It can react with carbonyl compounds, such as aldehydes, to form Schiff bases (imines). rsc.orgmdpi.com These imines can be intermediates for further cyclization reactions. For example, derivatives of 4-aminopyrimidines are used as precursors in the synthesis of fused ring systems like pyrimido[4,5-d]pyrimidines through condensation and cyclization reactions. rsc.orgptfarm.pl

Transformations of Substituents at the 5-Position (e.g., Carbaldehyde to Schiff Base Formation)

The C5 position of the pyrimidine ring is a key site for structural modification. A particularly useful transformation involves the introduction and subsequent reaction of a carbaldehyde (formyl) group. Starting from a 5-hydroxymethylpyrimidine derivative, oxidation yields the corresponding 5-carbaldehyde. ptfarm.pl

This aldehyde is a valuable intermediate for the synthesis of pyrimidine Schiff bases. mdpi.comnih.gov The reaction involves the condensation of the 5-carbaldehyde with various primary aromatic amines. mdpi.comresearchgate.net This condensation is an acid-catalyzed nucleophilic addition-elimination reaction, often facilitated by a Lewis acid catalyst such as indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) in a solvent like tetrahydrofuran (B95107) (THF) at ambient temperature. mdpi.com This methodology allows for the synthesis of a wide array of 5-iminomethylpyrimidine derivatives, which are of interest for their potential biological activities. nih.gov

| Aldehyde Precursor | Amine Reagent | Resulting Schiff Base | Reference |

|---|---|---|---|

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | p-phenetidine | 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | nih.gov |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various aromatic amines | 5-iminomethyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidine-4-amine derivatives | mdpi.comnih.gov |

| Pyrimidine-5-carbaldehyde (B119791) | Primary amines | Pyrimidine Schiff bases | mdpi.comresearchgate.net |

This table illustrates the synthesis of various Schiff bases from pyrimidine-5-carbaldehyde precursors.

Reaction Mechanism Elucidation for Principal Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the chemical transformations of this compound and its derivatives.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom at the C4 position by an amine proceeds via a well-established SNAr mechanism. The process involves two main steps:

Nucleophilic Attack: The nucleophilic amine attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Leaving Group Departure: The intermediate collapses, and the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final 4-amino product.

Schiff Base Formation: The condensation of a pyrimidine-5-carbaldehyde with a primary amine to form a Schiff base (imine) is a classic example of nucleophilic addition-elimination at a carbonyl group. tsijournals.comnih.gov

Nucleophilic Addition: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde. In the presence of an acid catalyst, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This step results in the formation of a tetrahedral intermediate called a carbinolamine. mdpi.com

Dehydration: The carbinolamine is then protonated on the oxygen of the hydroxyl group, turning it into a good leaving group (water). The lone pair on the nitrogen atom pushes out the water molecule, forming a carbon-nitrogen double bond. Deprotonation of the nitrogen atom gives the final, neutral Schiff base. The use of a Lewis acid like In(OTf)₃ coordinates to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. mdpi.com

Advanced Structural Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of 6-Methyl-2-phenylpyrimidin-4-amine, the chemical shifts (δ) of the protons are influenced by the electronic effects of the pyrimidine (B1678525) ring, the phenyl group, and various substituents.

For instance, in the derivative [4-(amino)-6-methyl-2-phenylpyrimidin-5-yl]methanol, the methyl group protons (CH₃) at position 6 typically appear as a singlet around δ 2.40 ppm in DMSO-d₆. mdpi.com The protons of the amino group (NH₂) at position 4 show a broad singlet at approximately δ 6.58 ppm. mdpi.com The aromatic protons of the phenyl group at position 2 resonate in the downfield region, usually between δ 7.41 and 8.30 ppm, as a multiplet. mdpi.com

Specific ¹H NMR data for derivatives of this compound are presented below:

| Compound Name | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| [4-(amino)-6-methyl-2-phenylpyrimidin-5-yl]methanol mdpi.com | DMSO-d₆ | -CH₃ (at C6) | 2.40 | s |

| -CH₂OH | 4.47 | d | ||

| -OH | 4.93 | t | ||

| -NH₂ | 6.58 | s (broad) | ||

| Aromatic-H | 7.41-8.30 | m | ||

| N-Benzyl-5-fluoro-6-methyl-2-phenylpyrimidin-4-amine dur.ac.uk | CDCl₃ | -CH₃ (at C6) | 2.43 | d |

| Aromatic-H (phenyl) | 7.36-7.46, 8.25-8.35 | m |

s = singlet, d = doublet, t = triplet, m = multiplet

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, providing information about the molecular skeleton.

For a fluorinated analogue, N-Benzyl-5-fluoro-6-methyl-2-phenylpyrimidin-4-amine, the ¹³C NMR spectrum shows characteristic signals for the pyrimidine and phenyl rings. dur.ac.uk The carbon atom bonded to fluorine (C-F) exhibits a large coupling constant (J = 256.1 Hz), a hallmark of direct C-F bonds. dur.ac.uk The methyl carbon appears at approximately δ 17.5 ppm. dur.ac.uk The aromatic and pyrimidine carbons resonate in the δ 128.0-157.8 ppm range. dur.ac.uk

A summary of the ¹³C NMR data for a fluorinated analogue is provided in the table below:

| Compound Name | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |

| N-Benzyl-5-fluoro-6-methyl-2-phenylpyrimidin-4-amine dur.ac.uk | CDCl₃ | -CH₃ | 17.5 |

| Aromatic/Pyrimidine Carbons | 128.0 - 157.8 | ||

| C-F | 144.3 (d, J = 256.1 Hz) |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. wikipedia.org Given that fluorine has 100% natural abundance and a spin of ½, ¹⁹F NMR provides a large chemical shift range, making it excellent for detecting subtle changes in the electronic environment of the fluorine atom. wikipedia.orgnih.gov

This technique is particularly valuable for characterizing fluorinated analogues of this compound, which are often synthesized to modulate the compound's biological properties. dur.ac.ukbiophysics.org For example, in the analysis of 5-fluoro-4-methyl-2-phenyl-6-(piperazin-1-yl)pyrimidine, the ¹⁹F NMR spectrum in CDCl₃ shows a quartet at δ -148.3 ppm with a coupling constant (J) of 3.6 Hz. dur.ac.uk This signal confirms the presence and specific chemical environment of the fluorine atom attached to the pyrimidine ring. dur.ac.uk

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing out proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.eduemerypharma.com It is a highly sensitive method for assigning carbons that have attached protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). columbia.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. emerypharma.com

For complex pyrimidine derivatives, such as 6-phenylpyrimidin-4-ones, these techniques are essential for assigning the full spectrum and confirming the proposed structure. nih.gov For example, HMBC can show correlations from the methyl protons to the C4 and C6 carbons of the pyrimidine ring, confirming their positions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like pyrimidine derivatives. mdpi.comnih.gov In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) with ESI can determine the molecular weight with very high accuracy, allowing for the deduction of the elemental formula. rsc.org

Numerous derivatives of this compound have been characterized using ESI-MS, confirming their successful synthesis and molecular weights. mdpi.comsemanticscholar.org

| Compound Name | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| [4-(amino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | ESI | 216.1131 | 216.1110 | mdpi.com |

| [4-(ethylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | ESI | 244.1444 | 244.1458 | mdpi.com |

| [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | ESI | 272.1757 | 272.1722 | mdpi.com |

| 2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-ol | ESI | 260.1394 | 260.1392 | mdpi.com |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For derivatives of this compound, electrospray ionization (ESI) is a commonly employed technique.

In studies of closely related compounds, such as 5-substituted derivatives, HRMS with ESI has been used to confirm their identity. For example, the [M+H]⁺ ion for [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol was experimentally found at m/z 272.1722, which aligns closely with its calculated mass of 272.1757. mdpi.com Similarly, for 2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-ol, the experimental [M+H]⁺ was observed at m/z 260.1392 (calculated m/z 260.1394). mdpi.com Another related structure, 5-[(4-ethoxyanilino)methyl]-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, was identified by its [M+H]⁺ ion at m/z 429.2036, compared to a calculated value of 429.2085. mdpi.com These examples underscore the utility of HRMS in verifying the elemental composition of complex pyrimidine derivatives.

Table 1: High-Resolution Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | C₁₆H₂₂N₄O | 272.1757 | 272.1722 | mdpi.com |

| 2-{[5-(hydroxymethyl)-6-methyl-2-phenylpyrimidin-4-yl]amino}ethan-1-ol | C₁₄H₁₈N₄O₂ | 260.1394 | 260.1392 | mdpi.com |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the vibrations of their constituent bonds. researchgate.netnih.govnih.govsemanticscholar.org

Key vibrational frequencies observed in related structures include:

N-H Stretching: The stretching vibrations of the amine (N-H) group are typically observed in the region of 3100-3500 cm⁻¹. For instance, a derivative, 5-[(4-ethoxyanilino)methyl]-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, shows a distinct N-H stretching band at 3295 cm⁻¹. mdpi.com In other similar compounds, N-H stretching bands have been noted around 3331 cm⁻¹ and 3386 cm⁻¹. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) and the phenyl ring typically appear in the 1400-1650 cm⁻¹ range.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are generally found just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Ring Vibrations: The characteristic breathing and deformation vibrations of the pyrimidine and phenyl rings occur in the fingerprint region (below 1500 cm⁻¹).

Table 2: Selected FTIR Absorption Bands for Derivatives of this compound

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 5-[(4-ethoxyanilino)methyl]-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | N-H stretch | 3295 | mdpi.com |

| [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | N-H stretch | 3331 | mdpi.com |

| [4-amino-6-methyl-2-phenylpyrimidin-5-yl]methanol | N-H stretch | 3386 | mdpi.com |

| [4-(tert-butylamino)-6-methyl-2-phenylpyrimidin-5-yl]methanol | O-H stretch | 3124 | mdpi.com |

Raman Spectroscopy

For a related compound, diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate), both IR and Raman spectra were measured and compared with theoretical calculations. researchgate.netresearchgate.net This approach allows for detailed assignment of vibrational modes, including those associated with the pyrimidine ring and its substituents. researchgate.net In the analysis of 2-phenylpyrimidine-4,6-diamine (B1287490), theoretical calculations helped assign the NH₂ stretching and bending deformations. bohrium.com Such combined experimental and computational studies would be invaluable for a complete vibrational analysis of this compound.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. The spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions associated with the phenyl-pyrimidine framework.

A combined experimental and theoretical study on 2-phenylpyrimidine-4,6-diamine investigated its electronic properties using UV-Vis spectroscopy and time-dependent density functional theory (TD-DFT). bohrium.com The analysis revealed how solvent polarity affects the absorption maxima, indicating changes in the molecule's electronic structure and stability in different environments. bohrium.com This type of analysis for this compound would elucidate the nature of its electronic transitions and the extent of conjugation between the phenyl and pyrimidine rings.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent this compound is not detailed in the searched results, extensive crystallographic data exists for its numerous derivatives. iucr.orgiucr.org

The conformation is often described by the dihedral angles between the pyrimidine ring and its various substituents. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and the phenyl rings at positions C2, C4, and C5 are 12.8(2)°, 12.0(2)°, and 86.1(2)°, respectively. iucr.org In another derivative, the pyrimidine ring makes dihedral angles of 19.1(2)°, 4.1(2)°, and 67.5(2)° with its various phenyl substituents. iucr.org These angles indicate that while some parts of the molecule tend towards coplanarity to maximize conjugation, other bulky groups can be significantly twisted out of the pyrimidine plane due to steric hindrance.

Crystal packing is typically governed by a network of intermolecular hydrogen bonds (e.g., N-H···N, C-H···O) and π-π stacking interactions, which assemble the individual molecules into a stable three-dimensional lattice. iucr.orgiucr.org

Table 3: Selected Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

|---|---|---|---|---|

| N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | Monoclinic | C2/c | Intramolecular N-H···N bond; Dihedral angles of 12.8°, 12.0°, 86.1° | iucr.org |

| 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Triclinic | P-1 | Intramolecular N-H···N S(6) motif; Intermolecular N-H···N dimers | iucr.org |

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Monoclinic | P2₁/c | Intramolecular N-H···N S(6) motif | nih.gov |

Determination of Intramolecular Conformation and Dihedral Angles

The conformation of this compound derivatives is largely defined by the spatial orientation of the substituent groups relative to the central pyrimidine ring. This orientation is best described by the dihedral angles between the plane of the pyrimidine ring and the planes of the various aryl substituents.

In derivatives of this compound, the phenyl ring at position 2 and other aryl groups attached to the exocyclic amine at C4 or to a substituent at C5 adopt specific twists. iucr.orgnih.gov For instance, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the dihedral angles between the pyrimidine ring and the phenyl (at C2), 2-fluorophenyl (at N4), and 4-methoxyphenyl (B3050149) (at C5-aminomethyl) rings are 12.8 (2)°, 12.0 (2)°, and 86.1 (2)°, respectively. iucr.orgnih.gov

The degree of twisting can vary significantly depending on the substitution pattern and the presence of two independent molecules (A and B) in the asymmetric unit. In the case of N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, the corresponding dihedral angles are 15.4 (2)°, 28.4 (2)°, and 77.5 (2)° for molecule A, and 15.9 (2)°, 2.7 (2)°, and 61.8 (2)° for molecule B. nih.gov This highlights the conformational flexibility of these molecules. In some derivatives, such as hemiaminals with a pyrimidine ring, the dihedral angles between the phenyl and pyrimidine planes can be much larger, ranging from 67.4(1)° to 88.5(1)°, leading to a "screwed-stretched" conformation. mdpi.com

| Compound Name | Pyrimidine vs. Phenyl Ring (at C2) (°) | Pyrimidine vs. Aryl Ring (at N4) (°) | Pyrimidine vs. Aryl Ring (at C5-substituent) (°) | Reference |

|---|---|---|---|---|

| 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | 19.1 (2) | 4.1 (2) | 67.5 (2) | iucr.orgnih.govresearchgate.net |

| 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine | 11.3 (2) | 24.5 (2) | 70.1 (2) | uni.wroc.plnih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | 12.8 (2) | 12.0 (2) | 86.1 (2) | iucr.orgnih.gov |

| N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine (Molecule A) | 15.4 (2) | 28.4 (2) | 77.5 (2) | nih.gov |

| N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine (Molecule B) | 15.9 (2) | 2.7 (2) | 61.8 (2) | nih.gov |

| N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (Molecule A) | 8.1 (2) | 37.5 (2) | 70.7 (2) | researchgate.net |

| N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine (Molecule B) | 9.3 (2) | 5.3 (2) | 79.7 (2) | researchgate.net |

Analysis of Intramolecular Hydrogen Bonding Networks

A predominant feature in the structural chemistry of many 5-substituted this compound derivatives is the formation of an intramolecular N–H···N hydrogen bond. nih.gov This interaction typically occurs between the hydrogen of the amino group at position C4 (N4–H4) and the nitrogen atom of the substituent at position C5 (N5). iucr.orgnih.govnih.gov

This hydrogen bond results in the formation of a stable six-membered ring, which is described by the graph-set notation S(6). iucr.orgnih.govresearchgate.net The formation of this ring is a key factor in stabilizing the molecular conformation. iucr.orgnih.govnih.gov For example, in 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, this intramolecular N–H···N hydrogen bond is clearly observed. iucr.orgnih.govresearchgate.net Similarly, in 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, the molecular conformation is stabilized by this same S(6) ring motif. nih.gov The N4···N5 distance in the latter compound is 2.982 (2) Å. nih.gov

| Compound Name | Donor-H···Acceptor | D···A Distance (Å) | Ring Motif | Reference |

|---|---|---|---|---|

| 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | N4–H4···N5 | Not specified | S(6) | iucr.orgnih.govresearchgate.net |

| 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine | N4–H4···N5 | 2.982 (2) | S(6) | uni.wroc.plnih.gov |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | N4–H4···N5 | 2.794 (2) | S(6) | iucr.orgnih.gov |

| N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine | N–H···N | Not specified | S(6) | nih.gov |

| N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine | N–H···N | Not specified | Not specified | researchgate.net |

Elucidation of Intermolecular Interactions (e.g., N–H···N, C–H···O, C–H···F, π-π stacking)

Beyond the intramolecular forces, a variety of intermolecular interactions are responsible for the assembly of this compound derivatives into larger supramolecular structures. These interactions include classical hydrogen bonds and weaker contacts like C–H···π and π-π stacking. nih.gov

Intermolecular N–H···N hydrogen bonds are frequently observed, linking molecules into dimers or chains. nih.govnih.gov In the crystal structure of 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, for example, the N5 amine atom acts as a hydrogen-bond donor to the N1 atom of the pyrimidine ring of an adjacent molecule, forming inversion dimers. iucr.orgnih.govresearchgate.net

Other significant interactions include C–H···O and C–H···F hydrogen bonds. nih.govacs.org In the crystal of 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, a pair of weak C–H···F hydrogen bonds links two molecules into an inversion dimer. nih.gov Weak C–H···O interactions have also been noted to stabilize crystal structures. nih.gov

| Compound Name | Interaction Type | Description/Distance | Reference |

|---|---|---|---|

| 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | N–H···N | Forms inversion dimers with R22(12) motif | iucr.orgnih.govresearchgate.net |

| C–H···π | Links dimers into a chain | iucr.orgnih.govresearchgate.net | |

| π–π stacking | Centroid-centroid distance = 3.666 (4) Å | iucr.orgresearchgate.net | |

| 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine | C–H···F | Links molecules into an inversion dimer with R22(16) motif | nih.gov |

| π–π stacking | Centroid-centroid distance = 3.708 (4) Å | nih.gov | |

| C–H···π | Links dimers into a column | nih.gov | |

| N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl)-6-methyl-2-phenylpyrimidin-4-amine | N–H···N & π–π stacking | Connect molecules into dimers; centroid-centroid distance = 3.692 (4) Å | nih.gov |

| N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine | N–H···N & π–π stacking | Association into a dimer with R22(12) motif; centroid-centroid distance = 3.517 (4) Å | researchgate.net |

| N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine | C–H···O & C–H···π | Stabilize the crystal structure | iucr.orgnih.gov |

Crystal Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions dictates the final crystal packing and the formation of ordered supramolecular assemblies. researchgate.net A common structural motif is the formation of centrosymmetric dimers through pairs of intermolecular hydrogen bonds. iucr.orgnih.govresearchgate.net

In 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, pairs of N–H···N hydrogen bonds create inversion dimers featuring an R22(12) ring motif. iucr.orgnih.govresearchgate.net These dimers are further connected by C–H···π interactions, which link them into chains that propagate along the a-axis direction. iucr.orgnih.gov Finally, π-π stacking interactions between the benzene (B151609) rings of adjacent chains help to build the three-dimensional architecture. iucr.orgresearchgate.net

A similar pattern is seen in 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, where molecules first form inversion dimers via C–H···F bonds (R22(16) motif), which are stabilized by π-π stacking. nih.gov These dimeric units are then linked by C–H···π interactions to form columns along the c-axis. nih.gov In other derivatives, intermolecular N–H···N hydrogen bonds and π-π stacking interactions can connect crystallographically independent molecules into dimers, which are then linked into zigzag chains by C–H···O hydrogen bonds. nih.gov The result is a highly organized crystal lattice, the specific nature of which is a direct consequence of the type and directionality of the non-covalent interactions present. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic signatures from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can determine molecular geometry and predict electronic properties. Studies on related aminopyrimidine derivatives frequently use the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p) to optimize the ground state molecular geometry. niscpr.res.inresearchgate.net These optimized structures provide data on bond lengths, bond angles, and torsion angles. researchgate.net

From the optimized geometry, key electronic parameters can be calculated to understand the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity. niscpr.res.in

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), thereby predicting the sites of chemical reactivity. niscpr.res.inresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Aminopyrimidine Derivatives Note: The following data is representative of calculations performed on structurally similar pyrimidine (B1678525) compounds, as specific values for 6-Methyl-2-phenylpyrimidin-4-amine are not available in the cited literature.

| Parameter | Typical Calculated Value/Finding | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Relates to chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | Negative potential (red/yellow) often localized on nitrogen atoms; positive potential (blue) on amino protons. | Predicts regions for hydrogen bonding and other non-covalent interactions. niscpr.res.in |

Ab initio quantum chemistry methods are a class of calculations that solve the electronic Schrödinger equation without the use of empirical parameters, relying only on physical constants. wikipedia.org These "first-principles" methods, such as Hartree-Fock (HF), Configuration Interaction (CI), and Coupled Cluster (CC), offer a pathway to very high accuracy. wikipedia.org

The simplest ab initio approach is the Hartree-Fock method, which provides a foundational understanding of the electronic structure but does not fully account for electron correlation. wikipedia.org More advanced post-Hartree-Fock methods are used to incorporate these effects, leading to more accurate predictions of molecular energies and properties. While these methods are powerful, their computational cost increases significantly with the size of the molecule. For this reason, DFT is often the more practical choice for molecules of the size and complexity of this compound, while ab initio methods may be used for smaller fragments or to benchmark other computational techniques.

Computational methods can predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming experimentally determined structures. The process often involves calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework.

The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). Predicted ¹H and ¹³C NMR spectra can be compared with experimental data to validate the proposed molecular structure. researchgate.net For example, protons attached to aromatic rings (aryl protons) are expected to resonate at lower fields (higher δ values, ~6.5-8.0 ppm) compared to protons of an alkyl group like a methyl group (~0.7-1.3 ppm). libretexts.org The chemical environment, including the presence of electronegative nitrogen atoms and the phenyl ring, significantly influences these shifts. libretexts.org

Table 2: Typical Predicted ¹H NMR Chemical Shift Ranges for Key Protons Note: These are general ranges based on typical environments and may vary. libretexts.org

| Proton Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aryl-H (on phenyl ring) | 6.5 - 8.0 |

| Amine-H (N-H) | 1.0 - 5.0 (variable, depends on solvent and H-bonding) |

| Pyrimidine-H | ~6.0 - 8.5 (highly dependent on position) |

| Methyl-H (-CH₃) | ~2.4 - 2.7 (aromatic methyl) |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are essential for understanding how a ligand like this compound might interact with biological macromolecules, such as proteins and enzymes, which is a key aspect of medicinal chemistry research.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, typically a protein receptor or enzyme active site. This method helps in understanding the mechanistic basis of a ligand's biological activity by identifying key binding interactions.

Derivatives of N-phenylpyrimidin-4-amine have been investigated as inhibitors for several important biological targets, particularly protein kinases, which are crucial regulators of cell signaling. Docking studies have explored their interactions with targets such as Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase-3 (FLT3). mdpi.comnih.gov These studies reveal that the pyrimidine core often acts as a scaffold, anchoring the ligand into the ATP-binding pocket of the kinase. mdpi.com

The primary interactions that stabilize the ligand-protein complex typically include:

Hydrogen Bonds: The amine group and pyrimidine nitrogens are common hydrogen bond donors and acceptors, often forming critical interactions with residues in the "hinge region" of the kinase active site (e.g., with the backbone of residues like Cys694 in FLT3). mdpi.comnih.gov

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (e.g., F691, F830 in FLT3) in the active site. mdpi.com

Hydrophobic Interactions: The methyl group and parts of the aromatic rings contribute to favorable hydrophobic interactions within the binding pocket.

These interactions provide a rationale for the molecule's inhibitory potential and guide the design of more potent and selective derivatives. nih.gov

Table 3: Summary of Molecular Docking Studies on Related N-phenylpyrimidine-4-amine Derivatives Note: This table summarizes findings for structurally related compounds to illustrate the mechanistic focus of docking studies.

| Biological Target | Key Interacting Residues | Types of Interactions Observed | Reference |

|---|---|---|---|

| FMS-like Tyrosine Kinase-3 (FLT3) | C694, F691, K644, D829, F830 | H-bonds with hinge region (C694), π-π stacking with Phenylalanine (F691, F830). | mdpi.comnih.gov |

| Cyclin-Dependent Kinases (CDK2/4/6) | Hinge region residues | Hydrogen bonding from the pyrimidine scaffold. | nih.gov |

| BACE-1 (β-secretase) | Not specified | Binding energies in the range of -7.0 to -10.1 kcal/mol for various ligands. | nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. jinr.rumun.ca MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to explore the conformational flexibility of both the ligand and the protein upon binding. nih.govmun.ca

In a typical MD study, the docked complex is placed in a simulated physiological environment (e.g., a water box with ions). The simulation then calculates the movements of all atoms over a period of nanoseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein backbone atoms over time relative to their initial positions. A stable, low RMSD value suggests that the ligand remains securely bound in the active site and the complex is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over the simulation, confirming the persistence of key interactions identified in docking. mdpi.com

For pyrimidine-based kinase inhibitors, MD simulations have confirmed the stability of the binding modes and the critical role of hinge region hydrogen bonds in anchoring the ligand. mdpi.comnih.gov These simulations provide a deeper understanding of the binding dynamics and the free energy of binding, which are crucial for lead optimization in drug discovery. nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

The chemical reactivity of a molecule can be effectively understood by analyzing its electronic properties, such as the distribution of electron density and the energies of its frontier molecular orbitals (FMOs). Density Functional Theory (DFT) is a common method used to calculate these properties for pyrimidine derivatives. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For related phenylpyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energies. researchgate.net For instance, studies on similar 4-thiopyrimidine derivatives show how substituents can alter the HOMO-LUMO gap. researchgate.net While specific values for this compound are not detailed in the provided results, studies on analogous compounds like 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine reveal the typical energy ranges and the influence of substituents on the electronic properties of the pyrimidine core. researchgate.net

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. researchgate.net |

| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power of an atom or group to attract electrons. |

This table provides a conceptual framework for the types of data generated in computational studies of pyrimidine derivatives.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reaction pathways, particularly for electrophilic and nucleophilic attacks. The MEP illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. In pyrimidine derivatives, these are typically located around the nitrogen atoms of the pyrimidine ring. nih.gov

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms, like the amine group. nih.gov

For pyrimidine derivatives, MEP analysis helps identify the most likely sites for interaction with biological receptors or for chemical reactions. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring are generally the most negative sites, making them key locations for hydrogen bonding and other interactions. nih.gov

Conformational Analysis and Energetics through Computational Approaches

The three-dimensional structure (conformation) of this compound is crucial for its biological activity, as it determines how the molecule fits into a receptor's binding pocket. Computational methods are used to determine the most stable conformations and the energy barriers between them.

The structure of pyrimidine derivatives is influenced by the orientation of their substituent groups. In this compound, a key conformational feature is the torsion angle between the phenyl ring and the pyrimidine ring. X-ray crystallography studies of the isomeric compound 4-Methyl-6-phenylpyrimidin-2-amine revealed that it crystallizes with two independent molecules in the asymmetric unit. nih.gov These two molecules differ primarily in the twist between the aromatic rings, with dihedral angles of 29.9 (2)° and 45.1 (2)°. nih.gov This indicates that the rotational barrier is relatively low, and the molecule can adopt different conformations.

Research on other 6-methyl-2-phenylpyrimidine-4-amine derivatives has shown that even minor changes to substituents can significantly impact the molecule's conformation. mdpi.com For instance, the introduction of different groups at the 5-position of the pyrimidine ring leads to distinct three-dimensional arrangements. mdpi.com These conformational differences are critical as they affect how the molecule interacts with its biological targets. mdpi.com Intramolecular hydrogen bonds, such as between the amine hydrogen and a nitrogen atom in the pyrimidine ring, can play a significant role in stabilizing specific conformations. mdpi.com

In Silico ADME Prediction Analysis for Drug Design Research (Pre-clinical, conceptual focus)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential to assess its potential as a drug candidate. nih.gov In silico models provide a rapid and cost-effective way to evaluate these properties before synthesis. nih.govresearchgate.net For compounds like this compound, these predictions help to identify potential liabilities and guide the design of derivatives with improved pharmacokinetic profiles. doi.org

Lipinski's Rule of Five

One of the most widely used filters for "drug-likeness" is Lipinski's Rule of Five. sifisheriessciences.com It predicts poor oral absorption or permeation if a molecule violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Da

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Studies on various pyrimidine derivatives frequently use this rule as a first-pass filter. sifisheriessciences.comresearchgate.net Derivatives of this compound have been computationally evaluated, and many show compliance with Lipinski's rule, suggesting they have the potential for good oral bioavailability. mdpi.commdpi.com

Other Key ADME Parameters

Beyond Lipinski's rule, other physicochemical and pharmacokinetic parameters are commonly predicted in silico for pyrimidine derivatives.

| ADME Parameter | Description | Importance in Drug Design |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A TPSA value < 140 Ų is often associated with good oral bioavailability. mdpi.com |

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. Poor solubility can be a major hurdle in drug development. mdpi.com |

| Human Oral Absorption | An estimation of the percentage of the drug absorbed from the gut into the bloodstream. | Directly assesses a key aspect of bioavailability for orally administered drugs. researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound is likely to cross the BBB and enter the central nervous system (CNS). | Important for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs. iipseries.org |

| CYP450 Inhibition | Predicts the potential of a compound to inhibit cytochrome P450 enzymes, which are key for drug metabolism. | Inhibition can lead to drug-drug interactions. |

This table represents a conceptual overview of ADME parameters evaluated for pyrimidine derivatives in preclinical drug design research.

In silico ADME studies on pyrimidine derivatives have shown that these compounds can be optimized to have favorable drug-like properties. mdpi.comnih.gov For example, preliminary ADME data for some pyrimidine derivatives have indicated high permeability and good metabolic stability. nih.gov Computational tools allow researchers to virtually screen libraries of derivatives of a core scaffold like this compound to prioritize the synthesis of compounds with the highest probability of success in later stages of drug development. doi.orgimist.ma

Structure Activity Relationship Sar Studies of 6 Methyl 2 Phenylpyrimidin 4 Amine Derivatives

Design Principles for Developing Pyrimidine-Based Chemical Scaffolds

The pyrimidine (B1678525) ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This status is attributed to several key factors. Firstly, pyrimidine is a core component of nucleobases like cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. gsconlinepress.comjuniperpublishers.comnih.gov This inherent biological relevance allows synthetic pyrimidine derivatives to mimic natural bases and interact effectively with biological targets such as enzymes and nucleic acids. ijsat.orgthepharmajournal.com

The design of pyrimidine-based scaffolds leverages the ring's structural and electronic properties. The two nitrogen atoms at positions 1 and 3 are electron-rich and act as hydrogen bond acceptors, which is critical for binding to protein targets. nih.govijsat.org The planar aromatic nature of the ring facilitates π-π stacking interactions, further stabilizing ligand-target complexes. ijsat.org

Moreover, the pyrimidine core is a versatile and modular scaffold that allows for substitutions at multiple positions (N1/N3, C2/C4, C5/C6). ijsat.org This structural flexibility enables chemists to systematically modify the molecule's properties—such as lipophilicity, steric bulk, and electronic distribution—to fine-tune its pharmacokinetic and pharmacodynamic profile. researchgate.netijsat.org This adaptability makes pyrimidine an ideal starting point for generating large, diversified compound libraries for drug discovery screening. nih.govacs.org

Impact of Substituent Variations on Molecular Interactions with Biological Targets

The biological activity of 6-Methyl-2-phenylpyrimidin-4-amine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and phenyl rings. nih.govbenthamdirect.com SAR studies have demonstrated that even minor modifications can significantly alter a compound's potency and target specificity. researchgate.net

Substitutions on the pyrimidine core are critical. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives designed as USP1/UAF1 inhibitors, introducing a methyl group at the 5-position of the pyrimidine ring resulted in a twofold increase in potency. nih.gov Conversely, moving the methyl group to the 6-position led to a threefold decrease in potency, highlighting the regiochemical sensitivity of the interaction. nih.gov The introduction of an imine bond (-C=N-) at the 5-position of the this compound core has been shown to increase its biological activity. nih.gov

The groups attached to the 4-amino position also play a pivotal role. Research on pyrimidine derivatives targeting bacterial FtsZ revealed that a 4-pyridyl group was crucial for potent antibacterial activity. acs.org In another study, it was found that pyrimidine amines with a halogen group on the phenyl ring at the 4-amino position exhibited strong antibacterial properties. mdpi.com For inhibitors of the deubiquitinase USP1/UAF1, a six-membered ring (phenyl or piperidine) attached to the 4-amino benzyl (B1604629) group was preferred for optimal potency. nih.gov

Variations on the 2-phenyl ring likewise modulate activity. For a series of 2,4,6-trisubstituted pyrimidines, the presence of methoxy-substituted phenyl groups was a key feature. nih.gov Similarly, for antiamoebic bis-pyrimidine derivatives, phenyl rings with methyl-, methoxy-, and thiomethyl- substituents led to higher activity than the reference drug metronidazole. nih.gov

The following table summarizes key SAR findings for derivatives based on the phenylpyrimidine scaffold.

| Core Scaffold | Substituent Variation | Position of Variation | Observed Biological Effect | Target/Assay | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine | 5-methyl | Pyrimidine Ring | ~2-fold increase in potency (IC50 = 70 nM) | USP1/UAF1 Inhibition | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine | 6-methyl | Pyrimidine Ring | 3-fold decrease in potency (IC50 = 210 nM) | USP1/UAF1 Inhibition | nih.gov |

| This compound | 5-iminomethyl group | Pyrimidine Ring | Increased antibacterial and anticancer activity | Enterococcus faecalis / Gastric Adenocarcinoma | nih.govmdpi.com |

| 2,4,6-trisubstituted pyrimidine | 4-pyridyl group | Pyrimidine Ring (Position 2) | Important for potent antibacterial activity | Bacterial FtsZ Inhibition | acs.org |

| 2,4,6-trisubstituted bis-pyrimidine | Methyl-, methoxy-phenyl | Pyrimidine Ring (Position 6) | Higher antiamoebic activity (IC50 = 0.10-1.86 µM) | Entamoeba histolytica | nih.gov |

| N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | 5-[(4-ethoxyphenyl)imino]methyl | Pyrimidine Ring | Selective activity against E. faecalis and gastric adenocarcinoma | Antibacterial/Anticancer | mdpi.com |

Mechanistic Insights into Observed Biological Activities

Derivatives of this compound exert their biological effects through diverse mechanisms of action, primarily involving enzyme inhibition and interactions with nucleic acids.

Enzyme Inhibition: A significant number of pyrimidine derivatives function as enzyme inhibitors. They can act as ATP-competitive inhibitors of various kinases, such as Janus kinase 3 (JAK3), by binding to the enzyme's active site. ijsat.orgnih.gov Phenylpyrimidine derivatives have been specifically developed as covalent inhibitors of JAK3, forming a bond with the Cys909 residue, which results in a potent inhibitory effect. nih.gov Similarly, fused bicyclic 4-amino-2-phenylpyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. researchgate.net Another important target is the deubiquitinating enzyme complex USP1/UAF1, a regulator of the DNA damage response. N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as nanomolar inhibitors of this complex, demonstrating its "druggability" as an anticancer target. nih.gov The historical development of pyrimidine-based drugs also includes inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov

Nucleic Acid Binding: The structural similarity of the pyrimidine core to natural nucleobases allows many derivatives to interact directly with DNA and RNA. ijsat.orgnih.gov These interactions can occur through several noncovalent modes, including electrostatic interactions, groove binding, and intercalation. mdpi.com For instance, certain steroidal pyrimidine derivatives have been shown to bind to the minor groove of DNA primarily through electrostatic and hydrophobic interactions. nih.gov Other studies using spectrophotometric titration and molecular docking have confirmed that pyrimidine derivatives can bind to DNA via groove binding and partial intercalation. nih.govmdpi.com This binding can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells or inhibition of viral replication. nih.govnih.gov Some derivatives can even induce DNA cleavage, acting as artificial nucleases. nih.govtandfonline.com

Receptor Modulation: Beyond enzymes and nucleic acids, pyrimidine derivatives can also modulate the activity of cellular receptors, altering their function and downstream signaling pathways. This interaction is highly dependent on the specific derivative and the biological system under investigation.

Correlation between Molecular Conformation and Biological Activity (Mechanistic)

The three-dimensional shape (conformation) of a this compound derivative is a critical determinant of its biological activity. The spatial arrangement of its constituent parts, particularly the orientation of the phenyl ring relative to the pyrimidine core, dictates how the molecule fits into the binding site of its biological target.